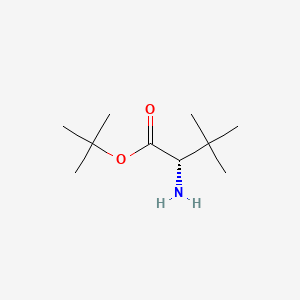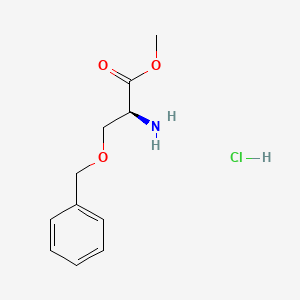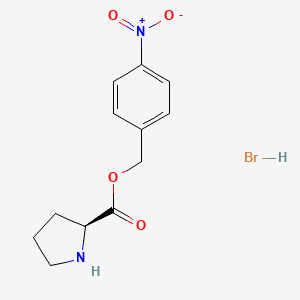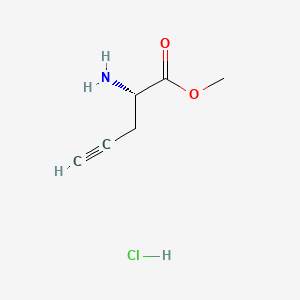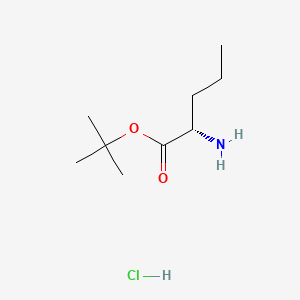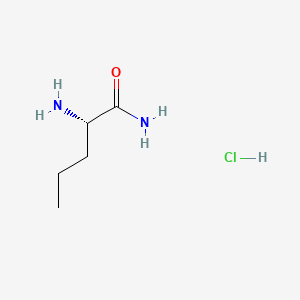
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride, also known as 4-Hydroxyamphetamine hydrochloride, is a synthetic compound with a wide range of applications in the scientific research field. It is a member of the phenethylamine family, which is a group of compounds with a phenyl ring and an amine group. 4-Hydroxyamphetamine hydrochloride is used in a variety of laboratory experiments, ranging from biochemical and physiological studies to pharmacological and toxicological research.
Wissenschaftliche Forschungsanwendungen
FTY720 in Cancer Therapy
FTY720, chemically different but relevant due to its pharmacological profile, shows promise in cancer therapy. It is an immunosuppressant approved for multiple sclerosis, displaying preclinical antitumor efficacy in several cancer models. Its mechanism suggests S1PR-independent pathways, distinct from its immunosuppressive effects, highlighting a novel approach to cancer treatment (Zhang et al., 2013).
Anti-Malarial Drugs in Autoimmune Disorders
Chloroquine and hydroxychloroquine, known for their anti-malarial properties, also possess immunosuppressive capabilities beneficial in autoimmune disorders like systemic lupus erythematosus and rheumatoid arthritis. These findings emphasize the utility of hydroxyphenyl compounds in modulating immune responses and managing autoimmune diseases (Taherian et al., 2013).
HDAC8 in Breast Cancer
Research on histone deacetylase-8 (HDAC8), which regulates genes involved in cancer progression, suggests that HDAC8 inhibitors, including compounds with hydroxyphenyl groups, may offer therapeutic benefits in breast cancer treatment. This underscores the potential of targeting epigenetic modulators in oncology (Rahmani et al., 2021).
Pharmacokinetics and Toxicology
Studies also delve into the pharmacokinetics, toxicological profiles, and analytical detection of related compounds, highlighting the importance of understanding these aspects for both therapeutic and environmental monitoring purposes. For example, research on acrylamide, a compound of toxicological concern found in processed foods, emphasizes the need for sensitive detection methods, including biosensors, for public health protection (Pundir et al., 2019).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)N)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704854 |
Source


|
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
CAS RN |
117888-79-6 |
Source


|
| Record name | D-Tyrosinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-amino-3-(4-hydroxyphenyl)propanamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)
